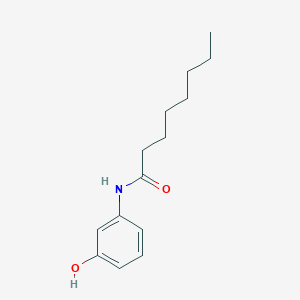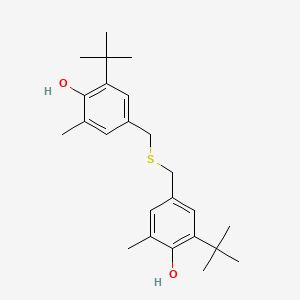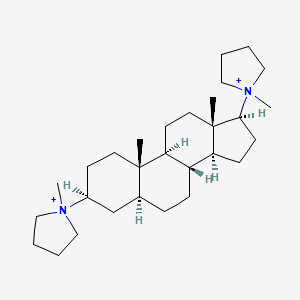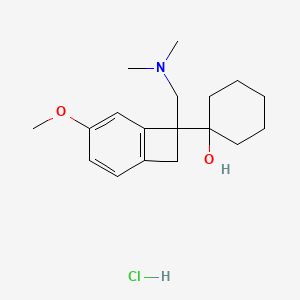
22Wtc47mln
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 22Wtc47mln 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride . It has the molecular formula C18H27NO2.ClH and is identified by the International Chemical Identifier (InChI) DZWMZTDDPDXARM-UHFFFAOYSA-N
Métodos De Preparación
The synthesis of 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride involves several steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions.
Introduction of functional groups: The dimethylamino and methoxy groups are introduced through substitution reactions.
Final cyclohexanol formation: The final step involves the formation of the cyclohexanol moiety and its subsequent conversion to the hydrochloride salt.
Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride: undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group is believed to play a crucial role in binding to receptors or enzymes, modulating their activity. The bicyclic structure provides stability and specificity to its interactions .
Comparación Con Compuestos Similares
Similar compounds to 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride include:
- 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanone
- 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexane
1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol: (without the hydrochloride)
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical properties and applications .
Propiedades
Número CAS |
242473-12-7 |
|---|---|
Fórmula molecular |
C18H28ClNO2 |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
1-[7-[(dimethylamino)methyl]-4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-19(2)13-17(18(20)9-5-4-6-10-18)12-14-7-8-15(21-3)11-16(14)17;/h7-8,11,20H,4-6,9-10,12-13H2,1-3H3;1H |
Clave InChI |
DZWMZTDDPDXARM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CC2=C1C=C(C=C2)OC)C3(CCCCC3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



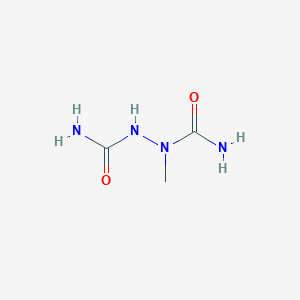
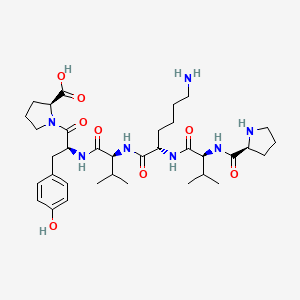

![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
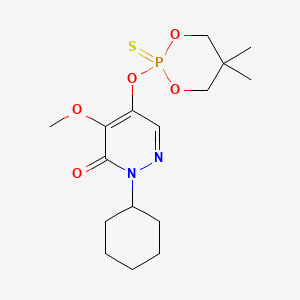
![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
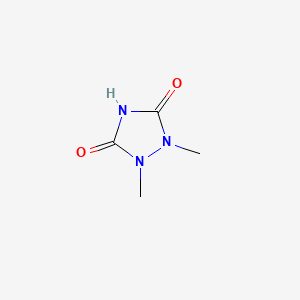
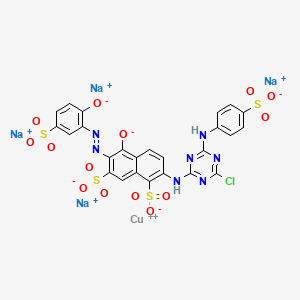
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)
